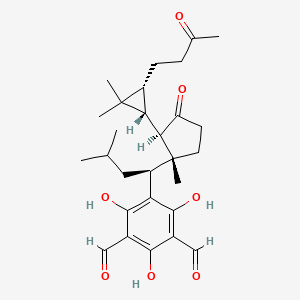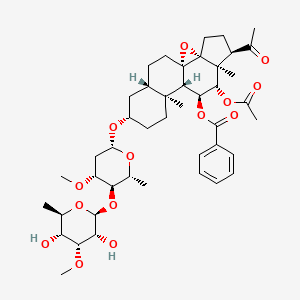
Macrocarpal N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Macrocarpal N is a natural product isolated from the twigs of Eucalyptus globules Labill . It is structurally characterized by isopentyl phioroglucinol dialdehyde fused to various sesquiterpene skeletons .
Synthesis Analysis
The synthetic studies on Macrocarpals, including Macrocarpal N, have been conducted . The synthesis involves an efficient coupling of the aromatic side-chain unit with enone, prepared from commercially available and inexpensive (+)-3-carene . The ZnCl_2 mediated coupling reaction of the side-chain unit with silyl dienol ether gave the desired products with no diastereoselectivity .Molecular Structure Analysis
The molecular structure of Macrocarpal N is represented by the chemical formula C28H38O7 . The molecular weight is 486.6 g/mol . The SMILES representation isCC(C)CC(C1=C(C(=C(C(=C1O)C=O)O)C=O)O)C2(CCC(=O)C2C3C(C3(C)C)CCC(=O)C)C . Physical And Chemical Properties Analysis
Macrocarpal N appears as a yellow powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Applications De Recherche Scientifique
Pharmaceutical Relevance
Macrocarpal N, a formylated phloroglucinol compound (FPC), is known for its various bioactivities of pharmaceutical relevance . These compounds provide chemical defense against herbivory and display various bioactivities .
Antimicrobial Activity
FPCs, including Macrocarpal N, have been studied for their antimicrobial properties . This makes them potentially useful in the development of new antimicrobial agents .
Anticancer Effects
Research has shown that FPCs have important bioactivities including anticancer effects . This suggests that Macrocarpal N could be used in cancer treatment strategies .
Antimalarial Effects
FPCs have also been found to have antimalarial effects . This indicates that Macrocarpal N could be a potential candidate for the development of new antimalarial drugs .
Inhibitory Activity of HIV-RTase
Macrocarpals are known to show inhibitory activity of HIV-RTase . This suggests that Macrocarpal N could be used in the development of treatments for HIV .
Inhibitory Activity of Aldose Reductase
Macrocarpals, including Macrocarpal N, have been found to inhibit aldose reductase . Aldose reductase is an enzyme involved in the development of several long-term diabetic complications, so Macrocarpal N could potentially be used in the treatment of diabetes .
Inhibitory Activity of Glucosyltransferase
Macrocarpals are known to inhibit glucosyltransferase . This enzyme plays a key role in the synthesis of glucans, which are involved in the formation of dental plaque. Therefore, Macrocarpal N could potentially be used in oral care products to prevent tooth decay .
Plant Defense
Macrocarpal N, as a formylated phloroglucinol compound, is produced by plants such as Eucalyptus as a defense mechanism . This suggests potential applications in agriculture, for example in the development of natural pesticides .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-[(1S)-1-[(1R,2R)-2-[(1R,3R)-2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O7/c1-14(2)11-19(21-25(34)16(12-29)24(33)17(13-30)26(21)35)28(6)10-9-20(32)23(28)22-18(27(22,4)5)8-7-15(3)31/h12-14,18-19,22-23,33-35H,7-11H2,1-6H3/t18-,19-,22-,23-,28-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPNGYABEKLGJP-XTZMCNFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=C(C(=C(C(=C1O)C=O)O)C=O)O)C2(CCC(=O)C2C3C(C3(C)C)CCC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C1=C(C(=C(C(=C1O)C=O)O)C=O)O)[C@]2(CCC(=O)[C@@H]2[C@H]3[C@H](C3(C)C)CCC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 91895404 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



